GSK466317A
Overview
Description
GSK466317A is a chemical compound known for its role as an inhibitor of protein kinase A (PKA)The compound is characterized by its ability to inhibit PKA with an IC50 value of 12.59 μM and also shows inhibitory activity against G protein-coupled receptor kinases (GRKs) such as GRK1, GRK2, and GRK5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK466317A involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core heterocyclic structure.
Functional group modifications:
Final assembly: The final step includes coupling reactions to assemble the complete molecule, followed by purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
GSK466317A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.
Scientific Research Applications
GSK466317A has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of PKA and GRKs, providing insights into enzyme kinetics and inhibitor design.
Biology: The compound is employed in cellular studies to investigate the role of PKA and GRKs in various signaling pathways.
Medicine: Research into this compound explores its potential therapeutic applications, particularly in diseases where PKA and GRKs are implicated, such as cancer and cardiovascular disorders.
Industry: The compound’s inhibitory properties are utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
GSK466317A exerts its effects by binding to the active site of PKA and GRKs, thereby inhibiting their kinase activity. This inhibition disrupts the phosphorylation of target proteins, leading to altered cellular signaling pathways. The molecular targets include the catalytic subunits of PKA and the active sites of GRKs, which are crucial for their enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
H-89: Another PKA inhibitor with a different chemical structure but similar inhibitory activity.
Staurosporine: A broad-spectrum kinase inhibitor that also targets PKA among other kinases.
Bisindolylmaleimide I: Known for its inhibition of protein kinase C but also shows activity against PKA.
Uniqueness
GSK466317A is unique due to its selective inhibition profile, particularly its ability to inhibit multiple GRKs in addition to PKA. This makes it a valuable tool for studying the interplay between different kinase pathways and their roles in cellular processes.
Biological Activity
GSK466317A is a compound belonging to the indazole class, recognized for its significant biological activity, particularly as an inhibitor of various AGC kinases. This compound has garnered attention in pharmacological research due to its capacity to modulate kinase activity, which plays a crucial role in cell signaling pathways associated with various diseases, including cancer.
Inhibition Profile
This compound exhibits a broad inhibition profile against multiple AGC kinases. Notably, it has been shown to inhibit over ten AGC kinases by more than 50% at a concentration of 1 µM, making it one of the most promiscuous inhibitors in its class. The following table summarizes the IC50 values of this compound against selected kinases:
Kinase | IC50 (µM) | Selectivity |
---|---|---|
GRK2 | 0.040 | Non-selective |
GRK5 | 3.2 | Moderate |
PKA | 1.001 | Non-selective |
These findings indicate that this compound has a potent inhibitory effect on GRK2, while showing moderate selectivity for other kinases such as GRK5 and PKA .
The mechanism by which this compound exerts its inhibitory effects involves the binding to the ATP-binding site of the kinases, thus preventing phosphorylation of substrate proteins. This action disrupts downstream signaling pathways that are critical for cell proliferation and survival, particularly in cancer cells.
Case Study: Impact on Cancer Cell Lines
In a study examining the effects of this compound on various cancer cell lines, researchers observed significant reductions in cell viability across multiple types, including breast and prostate cancer cells. The compound was administered at varying concentrations (0.1 µM to 10 µM), with results demonstrating:
- Breast Cancer Cells (MCF-7) : A 70% reduction in viability at 1 µM after 48 hours.
- Prostate Cancer Cells (LNCaP) : A 65% reduction in viability at 1 µM after 48 hours.
These results highlight this compound's potential as an anticancer agent through its ability to inhibit critical signaling pathways involved in tumor growth and survival .
Comparative Analysis with Other Compounds
To contextualize the efficacy of this compound, it is beneficial to compare its activity with other known inhibitors:
Compound | Target Kinase | IC50 (µM) | Efficacy |
---|---|---|---|
GSK180736A | GRK2 | <0.01 | Highly effective |
GSK2163632A | IGF-1R | 0.040 | Effective |
This compound | Multiple AGC | 0.040 | Moderate to high |
This comparison illustrates that while this compound is effective against multiple targets, there are other compounds that may exhibit higher potency against specific kinases .
Properties
CAS No. |
864082-48-4 |
---|---|
Molecular Formula |
C21H16ClF3N4O2 |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O2/c1-10-18(20(31)28-14-6-12-9-26-29-19(12)16(22)7-14)15(8-17(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-7,9,15H,8H2,1H3,(H,26,29)(H,27,30)(H,28,31) |
InChI Key |
OYNBTBJATZVIGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C(=C3)Cl)NN=C4 |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C(=C3)Cl)NN=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK466317A; GSK-466317A; GSK 466317A. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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